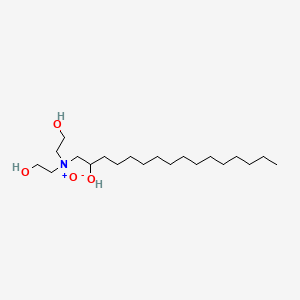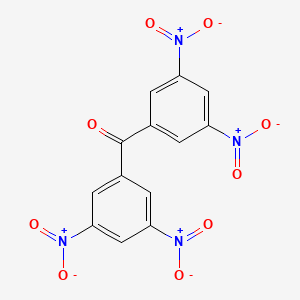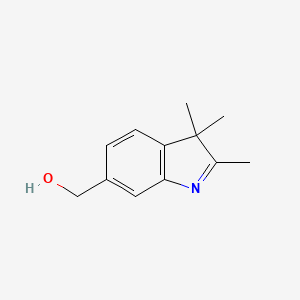![molecular formula C32H56CoN8O6S2+2 B13735610 Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen CAS No. 29383-29-7](/img/structure/B13735610.png)
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen is a complex compound known for its unique chemical structure and properties. It is a type of cobalt phthalocyanine disulfonic acid, which is widely used in various industrial and scientific applications due to its stability, solubility in water, and excellent masking, coloring, antistatic, and dispersing properties .
准备方法
The synthesis of Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen involves several steps. The primary method includes the reaction of cobalt salts with phthalocyanine precursors under controlled conditions. The reaction typically occurs in the presence of sulfuric acid, which facilitates the sulfonation process, leading to the formation of the disulfonated product . Industrial production methods often involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the final product .
化学反应分析
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state cobalt complexes.
Reduction: It can be reduced using reducing agents such as sodium borohydride, resulting in the formation of lower oxidation state cobalt complexes.
Common reagents used in these reactions include sulfuric acid, sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of biosensors and imaging agents.
作用机制
The mechanism of action of Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen involves its interaction with molecular targets and pathways within the system. The compound’s cobalt center plays a crucial role in its reactivity, allowing it to participate in various redox reactions. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules, making it effective in applications such as photodynamic therapy .
相似化合物的比较
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen can be compared with other similar compounds, such as:
Cobalt phthalocyanine: This compound lacks the sulfonate groups, making it less soluble in water and limiting its applications in aqueous environments.
Iron phthalocyanine disulfonic acid: Similar in structure but contains iron instead of cobalt, leading to different reactivity and applications.
Copper phthalocyanine disulfonic acid:
The uniqueness of this compound lies in its combination of cobalt and sulfonate groups, providing a balance of stability, solubility, and reactivity that is advantageous for various applications .
属性
CAS 编号 |
29383-29-7 |
|---|---|
分子式 |
C32H56CoN8O6S2+2 |
分子量 |
771.9 g/mol |
IUPAC 名称 |
cobalt(2+);hydron;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane-6,16-disulfonate |
InChI |
InChI=1S/C32H56N8O6S2.Co/c41-47(42,43)15-9-11-21-23(13-15)31-37-27-19-7-3-1-5-17(19)25(34-27)33-26-18-6-2-4-8-20(18)28(35-26)38-32-24-14-16(48(44,45)46)10-12-22(24)30(40-32)36-29(21)39-31;/h15-40H,1-14H2,(H,41,42,43)(H,44,45,46);/q;+2 |
InChI 键 |
FYGCIBOOSIYFRY-UHFFFAOYSA-N |
规范 SMILES |
[H+].[H+].C1CCC2C(C1)C3NC4C5CCCCC5C(N4)NC6C7CC(CCC7C(N6)NC8C9CCC(CC9C(N8)NC2N3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
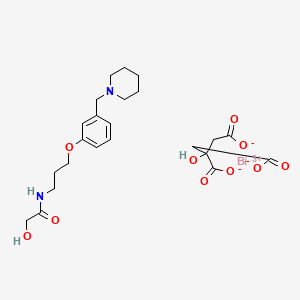

![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)
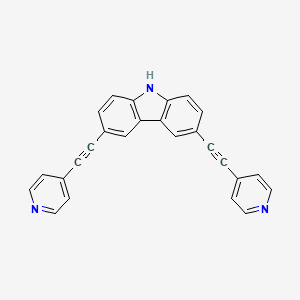
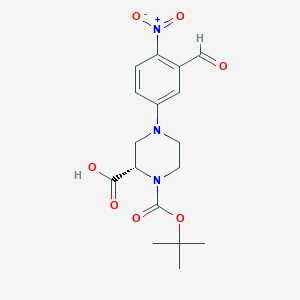
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)

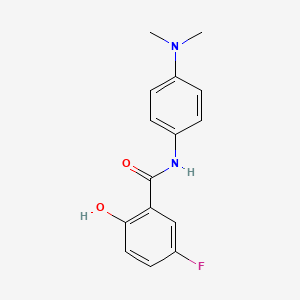
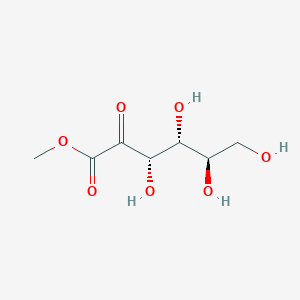
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)
